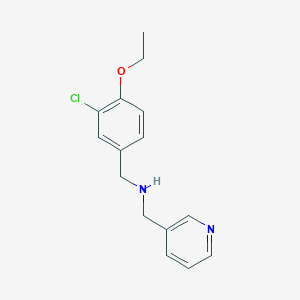![molecular formula C23H29N3O2 B275944 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B275944.png)
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine, also known as LY278584, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain.
Mecanismo De Acción
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation, pain perception, and other physiological processes. By increasing the levels of these neurotransmitters in the brain, this compound may have antidepressant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine can increase the levels of serotonin and norepinephrine in the brain, leading to changes in mood and pain perception. This compound has also been shown to affect the activity of certain brain regions involved in emotion regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine in lab experiments is that it is a selective serotonin and norepinephrine reuptake inhibitor, meaning that it can specifically target these neurotransmitters without affecting other systems in the brain. However, one limitation of this compound is that it may have off-target effects on other receptors in the brain, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine. One area of interest is the development of more selective compounds that can specifically target serotonin and norepinephrine reuptake without affecting other systems in the brain. Another area of interest is the investigation of the potential therapeutic uses of this compound in the treatment of depression, anxiety, and other psychiatric disorders. Finally, further research is needed to explore the biochemical and physiological effects of 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine and its potential role in modulating pain perception and addiction.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine involves several steps, including the reaction of 4-methoxy-3-(4-morpholinylmethyl)benzyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base, followed by purification using column chromatography. The yield of this synthesis method is reported to be around 40%.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-[4-methoxy-3-(4-morpholinylmethyl)benzyl]ethanamine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its effects on pain modulation and addiction. In addition, this compound has been used in studies exploring the role of serotonin and norepinephrine in various physiological processes.
Propiedades
Fórmula molecular |
C23H29N3O2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H29N3O2/c1-27-23-7-6-18(14-20(23)17-26-10-12-28-13-11-26)15-24-9-8-19-16-25-22-5-3-2-4-21(19)22/h2-7,14,16,24-25H,8-13,15,17H2,1H3 |
Clave InChI |
WNMVQCDWCHHWHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4 |
SMILES canónico |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)


![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)